2-Trifluoromethyl-terephthalonitrile
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Overview
Description
2-Trifluoromethyl-terephthalonitrile is a fluorinated aromatic compound with the molecular formula C9H3F3N2 and a molecular weight of 196.13 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a terephthalonitrile core, which significantly influences its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), reacts with terephthalonitrile under basic conditions . The reaction is often carried out in the presence of a strong base like cesium fluoride (CsF) to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the production of 2-Trifluoromethyl-terephthalonitrile may involve continuous flow processes to enhance efficiency and scalability. Flow chemistry techniques allow for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethyl-terephthalonitrile undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are typically used.
Major Products:
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-Trifluoromethyl-terephthalonitrile finds applications in several fields:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of advanced materials, including polymers and agrochemicals
Mechanism of Action
The mechanism by which 2-Trifluoromethyl-terephthalonitrile exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is highly electronegative, which influences the compound’s reactivity and interaction with biological targets. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of drugs to their targets by increasing lipophilicity and metabolic stability .
Comparison with Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the nitrile groups.
Trifluoromethylpyridine: Contains a pyridine ring instead of a benzene ring.
Trifluoromethylphenol: Contains a hydroxyl group instead of nitrile groups.
Uniqueness: 2-Trifluoromethyl-terephthalonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
Properties
IUPAC Name |
2-(trifluoromethyl)benzene-1,4-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUMYHFOWOROMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475777 |
Source
|
Record name | 2-Trifluoromethyl-terephthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-44-9 |
Source
|
Record name | 2-Trifluoromethyl-terephthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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